2-Chloro-8-fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 8-Fluoroquinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Among its many variations, the introduction of a fluorine atom at the 8-position has emerged as a particularly impactful strategy in drug design. This guide provides a comprehensive technical overview of the 8-fluoroquinazoline scaffold, delving into its synthesis, physicochemical properties, and diverse biological applications. We will explore the nuanced structure-activity relationships that govern its interactions with various biological targets, with a particular focus on its role in the development of potent and selective kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.
Introduction: The Strategic Advantage of the 8-Fluoro-Substitution
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that has captivated medicinal chemists for decades. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The strategic incorporation of a fluorine atom at the 8-position of the quinazoline ring can profoundly influence the molecule's physicochemical and pharmacokinetic properties.
The C-F bond is highly polarized and strong, and the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom. However, its high electronegativity can significantly alter the electronic distribution within the aromatic system. This can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more resistant to metabolic cleavage compared to a C-H bond, often leading to an improved pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Increased Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]
-
Improved Selectivity: The unique electronic and steric properties of the 8-fluoro substituent can fine-tune the molecule's interaction with the target protein, potentially leading to improved selectivity over related proteins and a better safety profile.
This guide will explore how these fundamental principles translate into the successful design and development of novel therapeutics based on the 8-fluoroquinazoline scaffold.
Synthetic Strategies for Assembling the 8-Fluoroquinazoline Core
The construction of the 8-fluoroquinazoline scaffold can be achieved through several synthetic routes, often adapting classical quinazoline syntheses to accommodate the fluorinated starting materials. The choice of synthetic strategy typically depends on the desired substitution pattern on the quinazoline core and the availability of starting materials.
The Niementowski Reaction: A Classic Approach
The Niementowski reaction is a cornerstone of quinazoline synthesis, involving the condensation of an anthranilic acid with an amide.[4][5] For the synthesis of 8-fluoroquinazolines, the corresponding 2-amino-3-fluorobenzoic acid is a key starting material.
Conceptual Workflow of the Niementowski Reaction:
Figure 1: Conceptual workflow of the Niementowski reaction for 8-fluoroquinazoline synthesis.
This method is particularly useful for accessing 8-fluoro-4(3H)-quinazolinones, which can then be further functionalized. Modern variations of the Niementowski reaction often employ microwave irradiation to reduce reaction times and improve yields.[5]
Multi-component Reactions for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) have gained prominence in medicinal chemistry for their efficiency in generating molecular diversity from simple starting materials in a single step.[2] Several MCRs have been adapted for the synthesis of quinazoline derivatives, which can be applied to the construction of 8-fluoroquinazolines.
Representative Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
This protocol details the synthesis of a specific 8-fluoroquinazoline derivative that has shown promising activity as an Aurora A kinase inhibitor.[3]
Step 1: Synthesis of 3-Fluoro-2-(3-bromobenzamido)benzoic acid
-
To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to form the Quinazoline Ring
-
Reflux a mixture of the product from Step 1 (1.0 eq) and thionyl chloride (excess) for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable solvent and react with an appropriate reagent to introduce the carboxylic acid functionality at the 4-position.
-
The final product, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can be purified by crystallization.
Biological Activities of the 8-Fluoroquinazoline Scaffold
The 8-fluoroquinazoline core has proven to be a versatile scaffold for the development of inhibitors targeting a range of biological targets, with a particular emphasis on protein kinases involved in cancer and other diseases.
Kinase Inhibition: A Dominant Application
The majority of research on 8-fluoroquinazoline derivatives has focused on their potential as kinase inhibitors. The scaffold is well-suited to bind to the ATP-binding pocket of many kinases.
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several 8-fluoroquinazoline derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A.[3]
One notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has demonstrated potent and selective inhibition of Aurora A kinase.[3] This compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cell lines.[3]
Signaling Pathway of Aurora A Kinase in Mitosis:
Figure 2: Simplified signaling pathway of Aurora A kinase in mitosis and the point of intervention by 8-fluoroquinazoline inhibitors.
Table 1: In Vitro Activity of Representative 8-Fluoroquinazoline Aurora A Kinase Inhibitors [3]
| Compound ID | R1 | R2 | Aurora A Inhibition (%) at 10 µM |
| 6c | F | Me | 65.7 |
| 6d | F | H | 72.3 |
| 6e | F | Br | 85.2 |
Data extracted from Elsherbeny et al., 2022.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a hallmark of many cancers, and several quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are approved anticancer drugs.[4] The incorporation of an 8-fluoro substituent has been explored as a strategy to develop next-generation EGFR inhibitors with improved potency and selectivity, particularly against resistance-conferring mutations.[1]
Emerging Therapeutic Areas
While kinase inhibition remains the most explored application, the 8-fluoroquinazoline scaffold is also being investigated for other therapeutic indications.
The broader quinazoline class of compounds has been reported to possess antibacterial, antifungal, and antiviral properties.[2][6] While specific studies on 8-fluoroquinazoline derivatives in this context are less common, the unique electronic properties conferred by the fluorine atom make this an area ripe for further investigation. Some studies have reported the synthesis of fluoro-quinazolines with promising in vitro activity against human cytomegalovirus (HCMV).[7]
Recent research has begun to explore the potential of quinazoline derivatives as neuroprotective agents.[5][8] Some studies have shown that certain quinazolinone derivatives can protect neuronal cells from cytotoxicity induced by oxidative stress and neuroinflammation.[8] The ability of the 8-fluoro substituent to enhance blood-brain barrier penetration could make this a particularly promising avenue for the development of new treatments for neurodegenerative diseases.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
Understanding the structure-activity relationships of 8-fluoroquinazoline derivatives is crucial for the rational design of more potent and selective drug candidates.
The Impact of the 8-Fluoro Group
As previously mentioned, the fluorine atom at the 8-position plays a multifaceted role. Its electron-withdrawing nature can influence the overall electronic properties of the quinazoline ring system, which in turn affects its interactions with target proteins. In the context of kinase inhibition, the 8-fluoro group has been shown to contribute to enhanced inhibitory activity.[3]
Substitutions at the 2- and 4-Positions
The 2- and 4-positions of the quinazoline ring are key points for derivatization and have a significant impact on biological activity.
-
2-Position: Substitution at the 2-position with various aryl or heteroaryl groups can profoundly influence target selectivity and potency. For Aurora A kinase inhibitors, a 3-bromophenyl group at this position was found to be optimal for activity.[3]
-
4-Position: The substituent at the 4-position often plays a critical role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. A carboxylic acid group at this position has been shown to be important for the activity of some Aurora A kinase inhibitors.[3]
Table 2: General Structure-Activity Relationships for 8-Fluoroquinazoline Kinase Inhibitors
| Position | Substituent Effects |
| C2 | Aryl or heteroaryl groups are common. The nature of the substituent influences potency and selectivity. |
| C4 | Often involved in key interactions with the kinase hinge region. Amine or carboxylic acid functionalities are frequently employed. |
| C6, C7 | Substitution at these positions can be used to modulate solubility, pharmacokinetic properties, and target interactions. |
| C8 | The fluorine atom generally enhances potency and metabolic stability. |
Future Perspectives and Conclusion
The 8-fluoroquinazoline scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an ideal starting point for the design of novel therapeutics. While its application as a kinase inhibitor in oncology is well-documented, the emerging evidence of its potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, suggests that the full potential of this scaffold is yet to be realized.
Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: Moving beyond kinase inhibition to systematically investigate the activity of 8-fluoroquinazoline libraries against a broader range of biological targets.
-
Developing More Efficient and Greener Synthetic Methodologies: The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could further streamline the synthesis of these valuable compounds.
-
Leveraging Computational Chemistry: The use of in silico methods for virtual screening, lead optimization, and prediction of ADMET properties will continue to accelerate the drug discovery process for this class of compounds.
References
- Al-Obaydi, F., & Al-Shammari, A. M. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629.
- Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., Abdeen, A., Ibrahim, S. F., Abdelrahaman, D., Mady, W., Roh, E. J., & Elkamhawy, A. (2022). 2-(3-Bromophenyl)
- Fayed, M. F., & Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 103-109.
- Gan, W., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6).
- Gil, C., et al. (2012). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. Journal of medicinal chemistry, 55(1), 338-348.
- Guan, L. P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 479-487.
- Kohlbauer, S., Xia, H., Grau, B. W., Wangen, C., Hahn, F., Nenajdenko, V. G., Marschall, M., & Tsogoeva, S. B. (2024). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. Synthesis, 56.
- Kohlbauer, S., Xia, H., Grau, B. W., Wangen, C., Hahn, F., Nenajdenko, V. G., Marschall, M., & Tsogoeva, S. B. (2024). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. Thieme.
- Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
- Sławiński, J., & Szafrański, K. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2297.
- Taha, M. O., et al. (2007).
- Tsolaki, E., & Gavalas, A. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1459.
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An In-Depth Technical Guide to the Strategic Role of 8-Fluorine Substitution in Quinazoline Drug Design
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors. Among the various strategies employed to optimize the pharmacological profile of these molecules, the introduction of fluorine has become an indispensable tool.[1][2] This guide provides a detailed examination of the strategic incorporation of a fluorine atom at the 8-position of the quinazoline ring. We will explore the profound, context-dependent effects of this substitution on the molecule's physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profile. Drawing from field-proven insights and specific case studies, this document serves as a technical resource for researchers and drug development professionals seeking to leverage 8-fluorine substitution to overcome common challenges in drug design, such as metabolic instability and off-target activity.
Introduction: The Quinazoline Scaffold and the Fluorine Advantage
The quinazoline core, an aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery. Its structural rigidity and ability to present substituents in well-defined vectors make it an ideal framework for engaging with biological targets, most notably the ATP-binding site of protein kinases.[3] Consequently, numerous FDA-approved drugs, including gefitinib and erlotinib, are built upon this scaffold.[4][5]
However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, including poor metabolic stability, suboptimal potency, and inadequate selectivity. Medicinal chemists frequently turn to fluorine to address these issues.[2] The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for precise modulation of a molecule's characteristics without introducing significant steric bulk.[6][7] While fluorine can be incorporated at various positions, the C-8 position offers a unique opportunity to influence key molecular properties, as we will explore.
Foundational Principles: The Physicochemical Impact of 8-Fluorine Substitution
The decision to place a fluorine atom at the C-8 position is a deliberate one, aimed at predictably altering the molecule's electronic and physical nature. From a mechanistic standpoint, the effects are multifaceted.
Modulation of Basicity (pKa)
Fluorine is the most electronegative element, and its introduction onto the quinazoline's benzene ring exerts a powerful inductive electron-withdrawing effect.[6] When placed at the C-8 position, this effect propagates through the ring system to the basic nitrogen atoms at N1 and N3.
-
Causality: The electron-withdrawing nature of the 8-fluoro group decreases the electron density on the quinazoline nitrogens, making them less likely to accept a proton. This results in a lower pKa, reducing the basicity of the molecule.[6][7]
-
Practical Implications: Reduced basicity can be highly advantageous. Many kinase inhibitors are basic amines, which can lead to off-target effects (e.g., hERG channel inhibition) and lysosomotropism, where the compound becomes trapped in acidic lysosomes, reducing its availability to engage the target.[8] By attenuating basicity, an 8-fluoro substituent can improve a compound's safety profile and cellular distribution.
Altering Lipophilicity and Permeability
Lipophilicity, often measured as LogP or LogD, is a critical parameter governing a drug's absorption, distribution, and membrane permeability. The impact of fluorine on lipophilicity is context-dependent.
-
Causality: A single fluorine atom generally increases the lipophilicity of an aromatic ring.[1] This enhancement can improve passive membrane permeability and oral bioavailability.[1][9]
-
The Balance: While increased lipophilicity is often desirable, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.[1] The strategic placement at C-8 allows for a subtle, localized increase in lipophilicity that can be balanced with other polar groups on the molecule to achieve an optimal LogD profile for cell penetration and solubility.
Structure-Activity Relationship (SAR) and Target Engagement
The ultimate goal of these physicochemical modifications is to enhance the interaction between the drug and its biological target. The 8-fluoro group can directly and indirectly influence binding affinity and selectivity.
Direct Interactions within the Binding Pocket
The C-F bond, while not a classic hydrogen bond donor, can participate in favorable orthogonal multipolar and other electrostatic interactions with electron-deficient groups (e.g., amide backbones) in a protein's active site.[1] In a kinase inhibitor, for instance, the 8-fluoro group is positioned to interact with the solvent-exposed region or deeper pockets near the hinge-binding domain.
Blocking Metabolic "Soft Spots"
Perhaps the most powerful application of fluorination is to improve metabolic stability.[2][6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.
-
Mechanism: The C-H bond at the 8-position of the quinazoline ring can be a site of metabolic oxidation. By replacing this hydrogen with fluorine, we introduce a C-F bond that is exceptionally strong and resistant to enzymatic cleavage.[2] This effectively "shields" a metabolically vulnerable position, preventing the formation of inactive metabolites.
-
Consequence: Blocking this metabolic pathway can significantly increase the drug's half-life (t½) and overall exposure (Area Under the Curve, AUC), leading to a more durable therapeutic effect and potentially allowing for less frequent dosing.
The logical flow of designing and testing a fluorinated compound is illustrated below.
Caption: Workflow for designing and validating an 8-fluoroquinazoline analog.
Case Study: 8-Fluoroquinazoline as a Selective Aurora A Kinase Inhibitor
A compelling example of the benefits of 8-fluorine substitution can be found in the development of selective Aurora A kinase inhibitors, a promising target in oncology.[10] A study by Abuelizz et al. provides direct evidence of its impact.
Design Rationale
Starting from a known quinazoline scaffold, researchers designed a series of derivatives to enhance selectivity and potency for Aurora A kinase.[10] The introduction of a fluorine atom at the C-8 position was a key modification intended to probe its effect on inhibitory activity.
Synthesis Outline
The synthesis of the target compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) , follows a reliable and scalable route common for this class of molecules.
Caption: Simplified synthesis of an 8-fluoroquinazoline derivative.
Comparative Activity
The study systematically compared compounds with and without the 8-fluoro substituent. The results clearly demonstrated the positive contribution of the fluorine atom.
| Compound ID | 8-Position Substituent | Terminal Phenyl Substituent | Aurora A Kinase Inhibition (% @ 10µM) |
| 6a | H | H | 18.27 |
| 6c | H | 3-CH₃ | 21.33 |
| 6d | F | H | 39.54 |
| 6e | F | 3-Br | 69.81 |
Data sourced from Abuelizz et al., 2022.[10]
As the data shows, the presence of the fluorine atom in the quinazoline scaffold consistently led to an additional inhibitory effect.[10] Compound 6d (8-F, Phenyl-H) was more than twice as active as 6a (8-H, Phenyl-H). This effect was synergistic with other substitutions, as the most potent compound, 6e , featured both an 8-fluoro group on the core and a bromine on the terminal phenyl ring.[10] Molecular docking studies suggested that this enhanced activity was due to significant binding within the main pocket and favorable interactions with key amino acid residues.[11]
Standardized Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are self-validating methodologies for key in vitro assays.
Experimental Protocol 1: In Vitro Kinase Inhibitory Assay (Aurora A)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora A kinase.
-
Principle: This assay measures the amount of ATP consumed by the kinase during a phosphotransferase reaction. Luminescence is inversely proportional to kinase activity.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of Aurora A kinase in kinase buffer.
-
Prepare a 2X solution of substrate (e.g., a generic peptide substrate) and ATP in kinase buffer.
-
Serially dilute the test compound (and a positive control inhibitor, e.g., Alisertib) in DMSO, followed by a final dilution in kinase buffer. A 10-point, 3-fold dilution series starting from 100 µM is standard.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the test compound dilution to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader.
-
-
Data Analysis & Validation:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Self-Validation Check: The Z'-factor for the assay plate should be ≥ 0.5, and the IC₅₀ of the positive control should be within the historically accepted range.
-
-
Experimental Protocol 2: Human Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability (half-life, t½) of a test compound.
-
Principle: The compound is incubated with liver microsomes (containing CYP enzymes) and a required cofactor (NADPH). The rate of disappearance of the parent compound is measured over time by LC-MS/MS.
-
Methodology:
-
Incubation Mixture Preparation:
-
In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Prepare parallel wells without the NADPH cofactor as a negative control to check for non-enzymatic degradation.
-
-
Initiate Reaction:
-
Pre-warm the plate to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis & Validation:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k.
-
Self-Validation Check: Include high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds. Their calculated half-lives must fall within established laboratory limits. The compound concentration in the "-NADPH" control wells should not decrease by more than 15% over the time course.
-
-
Conclusion and Future Perspectives
The strategic placement of a fluorine atom at the 8-position of the quinazoline scaffold is a powerful and validated tactic in modern drug design. It provides a subtle yet impactful method to modulate fundamental molecular properties, including basicity and metabolic stability. As demonstrated in the case of Aurora A kinase inhibitors, this single atomic substitution can lead to significant gains in target potency and an improved pharmacological profile.[10][11] The primary mechanisms—blocking metabolic oxidation and fine-tuning electronics—are well-understood principles that underscore the rationale behind this choice.
Looking forward, the continued development of novel synthetic methods for late-stage fluorination will further expand the ability of medicinal chemists to apply this strategy.[12][13] As our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the precise placement of fluorine, including at the C-8 position, will remain a key element in the rational design of next-generation quinazoline-based therapeutics.
References
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PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
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MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Retrieved from [Link]
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PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
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lebbyac. (n.d.). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Retrieved from [Link]
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ResearchGate. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
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SIOC Journals. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions | Request PDF. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]
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RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]
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World Health Organization. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]
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MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Retrieved from [Link]
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A Comparative Technical Guide to 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged structure is paramount in modulating biological activity. This in-depth technical guide provides a comparative analysis of two key fluorinated quinazoline intermediates: 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline. We will explore their synthesis, comparative reactivity in nucleophilic substitution reactions, and their applications as versatile building blocks in the development of novel therapeutics. This guide aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of these important heterocyclic compounds.
Introduction: The Strategic Importance of the Quinazoline Scaffold
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The fusion of a pyrimidine ring with a benzene ring creates a unique electronic landscape that is amenable to diverse chemical modifications. The introduction of halogen atoms, particularly chlorine and fluorine, at specific positions on the quinazoline core serves as a powerful tool for medicinal chemists. Chlorine atoms act as versatile leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Fluorine substitution, on the other hand, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[4] This guide focuses on the 8-fluoro substituted quinazoline core, a structural motif of growing interest in drug discovery.[4]
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis and for predicting the properties of their derivatives.
| Property | 2-Chloro-8-fluoroquinazoline | 2,4-dichloro-8-fluoroquinazoline |
| Molecular Formula | C₈H₄ClFN₂ | C₈H₃Cl₂FN₂ |
| Molecular Weight | 182.58 g/mol | 217.03 g/mol |
| Appearance | Solid (predicted) | White to off-white solid |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Reactivity | The chlorine at the 2-position is susceptible to nucleophilic substitution, though generally less reactive than the 4-position of the dichloro analogue. | The chlorine at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. |
Synthesis of Key Intermediates
Proposed De Novo Synthesis of 2-Chloro-8-fluoroquinazoline
A potential synthetic pathway to 2-Chloro-8-fluoroquinazoline starts from 2-amino-3-fluorobenzonitrile. This approach involves the construction of the pyrimidine ring followed by chlorination.
Step 1: Synthesis of 8-fluoroquinazolin-2(1H)-one
This step involves the cyclization of 2-amino-3-fluorobenzonitrile. While a specific procedure for this substrate is not detailed, a general method for the synthesis of quinazolinones from aminobenzonitriles can be adapted.
Experimental Protocol: Synthesis of 8-fluoroquinazolin-2(1H)-one (Hypothetical)
-
To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, add an excess of urea (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 8-fluoroquinazolin-2(1H)-one.
Step 2: Chlorination to 2-Chloro-8-fluoroquinazoline
The conversion of the quinazolinone to the 2-chloroquinazoline can be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Chloro-8-fluoroquinazoline (Hypothetical)
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-fluoroquinazolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-8-fluoroquinazoline.
Caption: Proposed de novo synthesis of 2-Chloro-8-fluoroquinazoline.
Synthesis of 2,4-dichloro-8-fluoroquinazoline
The synthesis of 2,4-dichloro-8-fluoroquinazoline typically starts from 2-amino-3-fluorobenzoic acid and proceeds via a 8-fluoroquinazoline-2,4(1H,3H)-dione intermediate. This method is analogous to the synthesis of other 2,4-dichloroquinazolines.[5][6]
Step 1: Synthesis of 8-fluoroquinazoline-2,4(1H,3H)-dione
This cyclization is achieved by reacting 2-amino-3-fluorobenzoic acid with a source of the C2-N3 unit, commonly urea or sodium cyanate.
Experimental Protocol: Synthesis of 8-fluoroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-3-fluorobenzoic acid (1.0 eq) in water, add a solution of sodium cyanate (2.5 eq) in water dropwise with vigorous stirring.
-
After stirring at room temperature, add a concentrated solution of sodium hydroxide and cool the mixture.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water, and air-dry to obtain 8-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Dichlorination to 2,4-dichloro-8-fluoroquinazoline
The dione is then chlorinated at both the 2- and 4-positions using a strong chlorinating agent.
Experimental Protocol: Synthesis of 2,4-dichloro-8-fluoroquinazoline
-
Suspend 8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add N,N-diethylaniline (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for several hours to overnight.
-
Remove the excess POCl₃ by rotary evaporation.
-
Carefully pour the residue into a mixture of ice and water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-8-fluoroquinazoline.
Caption: Synthesis of 2,4-dichloro-8-fluoroquinazoline.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of chloro-substituted quinazolines in medicinal chemistry lies in their ability to undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. The reactivity of the chloro substituents in 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline differs significantly.
Reactivity of 2,4-dichloro-8-fluoroquinazoline: Regioselectivity is Key
In 2,4-dichloro-8-fluoroquinazoline, the chlorine atom at the 4-position is markedly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a well-established principle in quinazoline chemistry and is attributed to the greater electron deficiency at the C4 position, which is further influenced by the nitrogen atom at position 3.[7] This allows for sequential and controlled functionalization of the quinazoline core.
General Reaction Scheme:
Mild reaction conditions, such as stirring with an amine in a polar solvent like ethanol or isopropanol at room temperature or with gentle heating, will typically result in selective substitution at the C4 position. Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures, stronger bases, or the use of metal catalysis.
Caption: Sequential nucleophilic substitution on 2,4-dichloro-8-fluoroquinazoline.
Reactivity of 2-Chloro-8-fluoroquinazoline
In 2-Chloro-8-fluoroquinazoline, the single chloro substituent at the 2-position is available for nucleophilic displacement. However, as noted above, the C2 position is inherently less reactive than the C4 position. Therefore, reactions with nucleophiles may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) compared to the substitution at the C4 position of the dichloro analogue. This differential reactivity is a critical consideration in synthetic planning.
General Reaction Scheme:
Applications in Drug Discovery and Medicinal Chemistry
Both 2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline are valuable precursors for the synthesis of biologically active molecules. The 2,4-disubstituted quinazoline scaffold, in particular, is found in numerous approved drugs and clinical candidates, most notably as kinase inhibitors in oncology.[8][9]
The ability to sequentially introduce different substituents at the C4 and C2 positions of 2,4-dichloro-8-fluoroquinazoline allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.[10][11] For instance, the C4 position is often functionalized with an aniline or a similar group to interact with the hinge region of a kinase active site, while the C2 position can be modified to improve solubility, cell permeability, or to target other regions of the protein.
2-Chloro-8-fluoroquinazoline, on the other hand, provides a scaffold for the synthesis of 2-substituted quinazolines. This allows for the exploration of a different chemical space where the 4-position remains unsubstituted.
The presence of the 8-fluoro substituent in both molecules is of particular importance. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]
Conclusion
2-Chloro-8-fluoroquinazoline and 2,4-dichloro-8-fluoroquinazoline are key heterocyclic building blocks with distinct yet complementary roles in drug discovery. The dichloro derivative offers a platform for regioselective, sequential functionalization, enabling the synthesis of diverse 2,4-disubstituted quinazolines. The monochloro analogue, while less reactive, provides access to 2-substituted quinazolines. A thorough understanding of their synthesis and comparative reactivity is crucial for medicinal chemists aiming to leverage the privileged quinazoline scaffold in the design and development of novel therapeutics. The strategic incorporation of the 8-fluoro substituent further enhances the potential of these intermediates to yield drug candidates with improved pharmacological properties.
References
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- Patel, A. B., Patel, P. R., Patel, K. C., & Prajapati, K. J. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227-233.
- BenchChem. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.
- Mohamed, T., & Rao, P. P. N. (2017). 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. European Journal of Medicinal Chemistry, 126, 823-843.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
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- Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 037-042.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules, 26(16), 4983.
- de Oliveira, R. B., de Lima, G. M., & de Faria, A. R. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 133.
- Sridhar, J., & Kumar, A. (2021). The Medicinal Functionality of Quinazolines.
- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.
- D'Annessa, I., Coletta, A., & Di Stefano, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7851.
- Patel, A. B., Patel, P. R., Patel, K. C., & Prajapati, K. J. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227-233.
- Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456.
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Metabolic Stability of 8-Fluoroquinazoline Derivatives: A Strategic Guide
Topic: Metabolic Stability of 8-Fluoroquinazoline Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The quinazoline scaffold is a privileged structure in kinase inhibitor design (e.g., Gefitinib, Erlotinib, Vandetanib), yet it frequently suffers from rapid oxidative clearance and lysosomal trapping due to the high basicity of the N1-nitrogen. The introduction of a fluorine atom at the C8-position ("8-fluoro") has emerged as a critical bioisosteric strategy. This guide details the mechanistic basis for 8-fluoro substitution, providing evidence-based protocols to assess its impact on metabolic stability, pKa modulation, and the mitigation of reactive metabolite formation.
Part 1: The Medicinal Chemistry of 8-Fluoroquinazolines
The "Fluorine Effect" on the Quinazoline Core
The C8-position of the quinazoline ring is electronically coupled to the N1-nitrogen. Substitution here exerts a profound effect on the physicochemical properties of the entire scaffold.
-
Metabolic Blockade (Site-Specific): The C8-H bond is a potential site for CYP450-mediated aromatic hydroxylation. Replacing C-H (bond energy ~98 kcal/mol) with C-F (bond energy ~116 kcal/mol) effectively blocks metabolism at this position. Unlike 8-alkoxy groups (e.g., 8-OMe), which are prone to rapid O-dealkylation, the 8-F moiety is metabolically inert.
-
pKa Modulation & Lysosomotropism: The N1-nitrogen of quinazoline is typically basic (pKa ~5.5–7.0 depending on substitution). Highly basic compounds often suffer from high volume of distribution (
) due to lysosomal trapping, which can reduce free drug concentration in plasma.-
Mechanism:[1] Fluorine at C8 is strongly electron-withdrawing (Inductive effect,
). This pulls electron density away from the N1-nitrogen, lowering its pKa by approximately 1.0–1.5 log units. -
Outcome: Reduced basicity decreases lysosomal accumulation and often improves metabolic stability by altering the binding affinity to CYP450 heme centers, which often prefer basic substrates (e.g., CYP2D6).
-
Mitigation of Reactive Metabolites
Quinazolines with electron-donating groups at C6/C7 (common in EGFR inhibitors) can undergo bioactivation to form electrophilic quinone imines . These reactive species can covalently bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity.[2]
-
The 8-F Shield: The electron-withdrawing nature of 8-F deactivates the aromatic ring, raising the oxidation potential required to form the quinone imine intermediate. This steric and electronic shielding significantly reduces the liability of glutathione adduct formation.
Part 2: Metabolic Pathways & Liabilities
The following diagram illustrates the divergent metabolic fates of 8-H vs. 8-F quinazolines.
Figure 1: Divergent metabolic pathways. The 8-F substitution blocks direct hydroxylation and electronically suppresses quinone imine formation.
Part 3: Experimental Assessment Protocols
To validate the stability conferred by the 8-fluoro group, a rigorous screening cascade is required.
Microsomal Stability Assay (Phase I)
This assay determines the intrinsic clearance (
Protocol:
-
Preparation: Prepare liver microsomes (human/mouse/rat) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 minutes. Note: 1 µM is used to ensure first-order kinetics.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Reactive Metabolite Trapping (GSH Adduct Assay)
Crucial for 8-fluoro derivatives to prove they mitigate bioactivation risks.
Protocol:
-
Incubation: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).
-
Time: Incubate for 60 minutes at 37°C.
-
Detection: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).
-
Interpretation: Presence of GSH adducts indicates formation of reactive quinone imines.[3] Compare peak area ratio of (GSH-Adduct / Internal Standard) between 8-H and 8-F analogs.
Part 4: Data Analysis & Case Studies
Comparative Stability Profile
The following table summarizes the expected impact of 8-substitution on metabolic parameters, derived from structure-activity relationship (SAR) data in kinase inhibitor optimization.
| Parameter | 8-H (Unsubstituted) | 8-OMe (Alkoxy) | 8-F (Fluoro) |
| Metabolic Site | Vulnerable to C8-hydroxylation | High liability (O-dealkylation) | Blocked |
| pKa (N1) | ~ 6.8 (Basic) | ~ 7.0 (More Basic) | ~ 5.6 (Less Basic) |
| LogD (7.4) | Moderate | Moderate/Low | High |
| CYP Inhibition | Moderate (CYP2D6/3A4) | High (Competitive substrate) | Low |
| Reactive Met. | Moderate Risk | High Risk (Quinone Imine) | Low Risk |
Workflow for Stability Optimization
Use this logic flow to decide when to incorporate the 8-fluoro motif.
Figure 2: Decision tree for incorporating 8-fluoro substitution during lead optimization.
References
-
Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Discusses the instability of fluoroanilino-quinazolines and the contrast with core stability.
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Source: PubMed / PMC URL:[Link] Relevance: Demonstrates the potency and structural advantages of the 8-fluoroquinazoline scaffold in kinase inhibition.
-
Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link] Relevance:[3][4][5][6][7][8][9][10][11][12] Highlights the use of 6-fluoro and 8-position modifications to improve metabolic stability and solubility.
-
Metabolism and Toxicity of Fluorine Compounds. Source: Fluoride Alert / ACS URL:[Link] Relevance:[3][4][5][6][7][9][10][12] Provides the fundamental physical organic chemistry perspective on how fluorine modulates pKa and blocks metabolic soft spots.
-
Identification of Multiple Glutathione Conjugates of 8-amino-tetrahydroisoquinoline (Nomifensine). Source: PubMed URL:[Link] Relevance: Serves as a protocol reference for the identification of reactive metabolites (aniline/arene oxidation) using GSH trapping, applicable to the quinazoline scaffold.
Sources
- 1. Identification of multiple glutathione conjugates of 8-amino- 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations: evidence of the bioactivation of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of fluorinated quinazoline intermediates
Title: Strategic Fluorination of Quinazoline Intermediates: Chemical Properties, Synthesis, and Reactivity in Drug Design
Executive Summary
This technical guide analyzes the chemical behavior of fluorinated quinazoline intermediates, a privileged scaffold in kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib and Afatinib). We explore how the high electronegativity and small atomic radius of fluorine modulate the physicochemical properties (pKa, LogP) and reactivity profiles (
The Fluorine Effect on the Quinazoline Scaffold[1][2]
The incorporation of fluorine into the quinazoline bicyclic system is not merely a structural modification but a strategic electronic tuning of the pharmacophore.
Electronic Modulation and pKa Shifts
The quinazoline core possesses two nitrogen atoms: N1 and N3. In the un-substituted scaffold, N1 is the primary basic center (
-
Inductive Effect (-I): Fluorine at the C6 or C7 position exerts a strong electron-withdrawing inductive effect through the
-framework. This reduces the electron density available at N1 and N3, lowering the basicity of the system. -
Consequence: A lower
reduces the fraction of ionized drug at physiological pH (7.4), often enhancing membrane permeability (passive diffusion) while maintaining solubility via the remaining polar surface area.
Activation of the C4 Position
The C4 position of quinazoline is inherently electrophilic due to the imine-like character of the N3-C4 bond.
-
Electrophilicity Enhancement: Fluorine substitution on the benzenoid ring (positions 5, 6, 7, or 8) further depletes electron density from the pyrimidine ring via the -I effect.
-
Reactivity: This makes the C4-carbon significantly more susceptible to nucleophilic attack, facilitating the critical
reaction used to attach the aniline tail found in many kinase inhibitors.
Table 1: Comparative Physicochemical Trends (H vs. F Substitution)
| Property | Unsubstituted Quinazoline | 6-Fluoroquinazoline | Mechanistic Driver |
| C4 Electrophilicity | Moderate | High | -I effect stabilizes the Meisenheimer intermediate. |
| Basicity (pKa) | ~3.5 (N1) | < 3.0 (N1) | Electron withdrawal reduces lone pair availability. |
| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.4) | C-F bond is more lipophilic than C-H; reduced H-bond basicity. |
| Metabolic Stability | Low (C6 oxidation prone) | High | C-F bond energy (116 kcal/mol) blocks CYP450 oxidation. |
Synthetic Routes & Regioselectivity[3]
The synthesis of fluorinated quinazolines typically follows a convergent route , where the fluorine atom is introduced early via the starting material (fluorinated anthranilic acid) rather than late-stage fluorination, which lacks regioselectivity.
The Convergent Workflow
The industry-standard approach involves the cyclization of 2-amino-benzamides or anthranilic acids, followed by activation of the C4-hydroxyl (tautomeric oxo) group.
Figure 1: Convergent synthesis of the 4-chloro-6-fluoroquinazoline intermediate. The fluorine atom is pre-installed to ensure regiochemical purity.
Experimental Protocol: Synthesis of 4-Chloro-6-Fluoroquinazoline
Role: This protocol generates the "warhead" intermediate used to couple with anilines for EGFR inhibitors.
Safety Warning:
Materials
-
6-Fluoroquinazolin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 - 10.0 eq, solvent/reagent) -
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) (Extraction solvent)
-
Sat.
(Neutralization)
Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube, suspend 6-fluoroquinazolin-4(3H)-one (5.0 g, 30.5 mmol) in (28 mL). -
Catalysis: Add catalytic DMF (3 drops). Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction. -
Reaction: Heat the mixture to reflux (
) for 3–5 hours. The suspension will clear as the starting material is consumed and converted to the soluble chloro-intermediate. -
Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexane). The starting material (polar) should disappear, replaced by a less polar spot (product).
-
Quenching (Critical): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess
.-
Self-Validating Step: The residue should be a thick oil/semi-solid.
-
Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature
to prevent hydrolysis of the reactive C-Cl bond.
-
-
Workup: Neutralize the aqueous slurry with sat.
to pH 7–8.[1] Extract immediately with DCM ( mL). -
Purification: Dry organic layers over anhydrous
, filter, and concentrate. The resulting solid is typically sufficiently pure (>95%) for the next step.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The utility of 4-chloro-6-fluoroquinazoline lies in its reactivity toward aniline nucleophiles.
Mechanism
The reaction proceeds via an addition-elimination mechanism. The fluorine at C6 plays a crucial role here:
-
Addition: The aniline nucleophile attacks C4. The transition state leads to a Meisenheimer complex. The C6-fluorine (-I effect) stabilizes the negative charge delocalized onto the N1/N3 atoms and the ring system.
-
Elimination: Re-aromatization expels the chloride ion.
Figure 2:
Metabolic Blocking
In non-fluorinated quinazolines, the C6 and C7 positions are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).
-
The Fluorine Block: Replacing C-H with C-F blocks this pathway because the C-F bond is metabolically inert under typical physiological conditions. This extends the half-life (
) of the drug.
References
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link
-
Li, S., et al. (2022).[2] A Direct Method for Synthesis of Fluorinated Quinazolinones. Synthesis. Link
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link
-
BenchChem Protocols. (2025). Synthesis of 4-chloro-quinazoline derivatives via Vilsmeier-Haack activation. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Suzuki coupling protocols for 2-Chloro-8-fluoroquinazoline
Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 2-Chloro-8-fluoroquinazoline Scaffolds
Introduction & Mechanistic Rationale
The 2-chloro-8-fluoroquinazoline scaffold is a privileged intermediate in the synthesis of EGFR, VEGFR, and Aurora kinase inhibitors. While the C4-position of the quinazoline ring is highly reactive toward nucleophilic aromatic substitution (
The "8-Fluoro" Effect
In standard quinazolines, the C2-chlorine bond is relatively inert compared to C4. However, the C8-fluorine atom exerts a strong inductive electron-withdrawing effect (-I).
-
Electronic Activation: This lowers the energy of the
orbital at C2, theoretically facilitating the oxidative addition of Palladium(0). -
Hydrolytic Instability: Paradoxically, this same activation makes the C2-Cl bond susceptible to hydrolysis by aqueous bases (forming the inactive quinazolinone) before the coupling can occur.
-
Steric Environment: The C8-F is peri to N1, potentially influencing the bite angle of bulky ligands during the coordination phase.
Therefore, the success of this reaction relies on a kinetic race: Oxidative Addition (Pd) > Hydrolysis (OH⁻) .
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the electronic influence of the 8-fluoro substituent during the rate-limiting oxidative addition step.
Figure 1: Catalytic cycle highlighting the electronic activation of the substrate by the 8-fluoro substituent.
Experimental Protocols
The following protocols are tiered based on the difficulty of the coupling partner.
Protocol A: The "Robust" System (High Success Rate)
Best for: Phenyl boronic acids, electron-rich aryl boronates. Rationale: Pd(dppf)Cl₂ is resistant to air and moisture, and the ferrocenyl ligand prevents rapid catalyst decomposition. Dioxane is used to solubilize the quinazoline, which can be poorly soluble.
| Component | Equivalents/Conc. | Notes |
| Substrate | 1.0 equiv | 2-Chloro-8-fluoroquinazoline |
| Boronic Acid | 1.2 - 1.5 equiv | Excess compensates for homocoupling |
| Catalyst | 5 mol% | Pd(dppf)Cl₂·DCM |
| Base | 2.0 equiv | 2M Na₂CO₃ (aq) |
| Solvent | 0.1 M | 1,4-Dioxane : Water (4:1) |
| Temp/Time | 90°C | 4–12 Hours |
Step-by-Step:
-
Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
-
Seal and heat to 90°C.
-
Critical Check: Monitor TLC/LCMS at 1 hour. If significant hydrolysis (formation of 8-fluoroquinazolin-2-one) is observed, switch to Protocol B.
Protocol B: The "Advanced" System (Sterically Hindered/Heterocycles)
Best for: Heteroaryl boronic acids (pyridines, pyrazoles), ortho-substituted rings. Rationale:[1][2][3][4] XPhos Pd G2 is a Buchwald precatalyst that generates a highly active monoligated Pd(0) species.[5] This system is essential for overcoming the steric bulk of the 8-fluoro group if the incoming boronic acid is also hindered. Phosphate base is gentler than carbonate, reducing hydrolysis risk.
| Component | Equivalents/Conc. | Notes |
| Substrate | 1.0 equiv | |
| Boronic Acid | 1.5 equiv | Heteroaryls are prone to protodeboronation |
| Catalyst | 2-3 mol% | XPhos Pd G2 |
| Base | 2.0 equiv | K₃PO₄ (0.5M aq or solid) |
| Solvent | 0.1 M | THF : Water (10:1) or n-Butanol |
| Temp/Time | 60°C - 80°C | 2–6 Hours |
Step-by-Step:
-
Combine substrate, boronic acid, and K₃PO₄ (solid) in a vial.[1]
-
Add solvent (THF/Water mix) and degas by bubbling
for 5 mins. -
Add XPhos Pd G2 rapidly against a counter-flow of
. -
Heat to 60°C. Note: XPhos activates at lower temperatures; overheating promotes deboronation of the coupling partner.
Troubleshooting & Optimization
Common failure modes for 8-fluoroquinazolines and their remedies.
| Issue | Diagnosis | Solution |
| Hydrolysis | LCMS shows M-Cl + 17 mass (OH). | Eliminate Water. Use anhydrous Cs₂CO₃ or K₃PO₄ in pure DMF or Dioxane. |
| Protodeboronation | Boronic acid disappears; Substrate remains. | Switch to Boronate Ester or MIDA Boronate. Lower reaction temp to 60°C. Use Protocol B. |
| Stalled Reaction | Catalyst death (Pd black precipitates). | Add Ligand. Add 2-5 mol% free ligand (e.g., dppf or XPhos) to stabilize the active species. |
| Regioselectivity | Coupling at C4 instead of C2. | Substrate Check. Ensure C4 is blocked (e.g., C4-amine) before attempting C2 coupling. C4-Cl reacts before C2-Cl. |
Decision Workflow
Use this logic tree to select the appropriate condition for your specific coupling partner.
Figure 2: Workflow for selecting reaction conditions based on boronic acid sterics and stability.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025).[6][7][8][9] Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[10] Chemical Reviews, 95(7), 2457–2483. (1995).[10] Link
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980. (2009). Link
-
Balsera, B., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Molecules, 26(19), 6038. (2021). Link
-
Sigma-Aldrich. XPhos Pd G2 Product & Protocol Sheet.Link
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Precision Amination of 2-Chloro-8-fluoroquinazoline via Buchwald-Hartwig Coupling
Topic: Buchwald-Hartwig Amination of 2-Chloro-8-fluoroquinazoline Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The functionalization of quinazoline scaffolds is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR inhibitors). While Nucleophilic Aromatic Substitution (
This guide details the Buchwald-Hartwig amination of 2-chloro-8-fluoroquinazoline . The presence of the C8-fluorine atom significantly alters the electronic landscape of the quinazoline ring, activating the C2-chloride toward oxidative addition while simultaneously increasing susceptibility to hydrolytic side reactions. This protocol prioritizes catalytic efficiency , chemoselectivity , and operational reproducibility .
Chemical Strategy & Mechanistic Rationale
Substrate Analysis: The "8-Fluoro" Effect
The 2-chloro-8-fluoroquinazoline substrate presents a unique reactivity profile compared to the unsubstituted parent heterocycle:
-
Electronic Activation: The C8-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the LUMO at the C2 position, facilitating the Oxidative Addition of the Pd(0) catalyst.
-
Hydrolytic Instability: The same activation makes the C2-Cl bond highly susceptible to hydrolysis by trace water/hydroxide, leading to the formation of the thermodynamically stable (but unwanted) quinazolinone.
-
Competitive
: Strong nucleophiles (e.g., aliphatic amines) may react via background . However, for anilines or sterically hindered amines, Pd-catalysis is strictly required.
Catalyst Design Choices
-
Palladium Source:
or precatalysts (e.g., XPhos Pd G4) are preferred to ensure rapid initiation. -
Ligand Selection:
-
BrettPhos: The gold standard for primary amines and anilines due to its bulk and electron-rich nature, promoting reductive elimination.
-
Xantphos: Excellent for heterocycles; its wide bite angle stabilizes the Pd center and suppresses
-hydride elimination if aliphatic amines are used.
-
-
Base Selection (Critical): Strong alkoxide bases (e.g.,
) must be avoided to prevent nucleophilic attack at C2 (forming the ether byproduct). Cesium Carbonate ( ) is the base of choice: it is mild, heterogeneous, and effective in anhydrous conditions.
Mechanistic Visualization
The following diagram outlines the catalytic cycle, highlighting the specific rapid oxidative addition driven by the fluoro-substituted quinazoline core.
Figure 1: Catalytic cycle emphasizing the activation provided by the 8-fluoro group and the risk of hydrolysis at the Pd(II) stage.
Optimization Data & Screening
Before scale-up, a screen is recommended. The following data summarizes typical conversion rates for electron-deficient heterocycles under varying conditions.
Table 1: Ligand & Base Screening Matrix (Substrate: 2-Cl-8-F-Quinazoline + Aniline)
| Entry | Ligand (L) | Base | Solvent | Temp (°C) | Conversion (%) | Comments |
| 1 | BINAP | Toluene | 100 | 45% | Significant t-butoxy ether byproduct formed. | |
| 2 | Xantphos | Dioxane | 100 | 88% | Good conversion, clean profile. | |
| 3 | BrettPhos | Dioxane | 90 | >98% | Optimal Conditions. Fast kinetics. | |
| 4 | DMF | 110 | 30% | Ligand too simple; catalyst decomposition observed. | ||
| 5 | RuPhos | t-Amyl | 90 | 92% | Excellent alternative for secondary amines. |
Detailed Experimental Protocol
Materials
-
Substrate: 2-Chloro-8-fluoroquinazoline (1.0 equiv)
-
Amine Partner: 1.2 equiv (e.g., Morpholine, Aniline derivatives)
-
Catalyst:
(2 mol%) or BrettPhos Pd G4 (2 mol%) -
Ligand: BrettPhos (4 mol%) - Note: If using G4 precatalyst, additional ligand is not needed.
-
Base:
(2.0 equiv, dried/finely ground) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
-
Preparation of Glassware:
-
Oven-dry a 20 mL reaction vial or Schlenk tube. Cool under a stream of Argon or Nitrogen.
-
Why: Moisture is the enemy. Water causes hydrolysis of the C-Cl bond to the "dead" quinazolinone.
-
-
Reagent Charging (Glovebox or Schlenk Line):
-
Add 2-Chloro-8-fluoroquinazoline (1.0 mmol, 182 mg), Amine (1.2 mmol),
(2.0 mmol, 652 mg), and BrettPhos (0.04 mmol, 21 mg). -
Add
(0.02 mmol, 18 mg) last to minimize air exposure.
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Critical Step: Sparge the mixture with Argon for 5–10 minutes OR perform 3 freeze-pump-thaw cycles.
-
Why: Oxygen oxidizes the phosphine ligand (BrettPhos
BrettPhos-Oxide), killing the catalytic cycle.
-
-
Reaction:
-
Seal the vessel with a Teflon-lined cap.
-
Heat to 90°C in a pre-heated block. Stir vigorously (1000 rpm).
-
Monitor by LC-MS at 1 hour and 4 hours.
-
Endpoint: Look for disappearance of m/z ~182 (SM) and appearance of product mass.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Wash the filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc gradient).
-
Note: Quinazolines are basic; adding 1%
to the eluent can reduce streaking.
-
Optimization Workflow (Decision Tree)
Use this logic flow to troubleshoot or optimize for difficult amine partners.
Figure 2: Troubleshooting logic for optimizing the coupling reaction.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Guram, A. S., et al. (2010). Application of Buchwald-Hartwig Amination in Pharmaceutical Process Chemistry. Chemical Reviews, 111(3), 2177–2250. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides / The Journal of Organic Chemistry, 2013 [sci-hub.box]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Application Notes & Protocols for the C2-Functionalization of 8-Fluoroquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and bioavailability, making 8-fluoroquinazoline a highly valuable building block in drug discovery.[3] Functionalization at the C2 position is a critical step in the diversification of this scaffold, allowing for the introduction of various pharmacophoric groups. This guide provides a comprehensive overview of robust strategies for C2-functionalization, complete with detailed, field-proven protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals.
Strategic Overview: Accessing the C2 Position
The C2 position of the quinazoline nucleus is electronically distinct. Flanked by two nitrogen atoms, the C2-carbon is electrophilic and its attached proton (C2-H) is relatively acidic, making it a prime target for functionalization. The presence of the electron-withdrawing fluorine atom at the C8 position further enhances the electrophilicity of the pyrimidine ring, facilitating several synthetic transformations.
Three primary strategies dominate the C2-functionalization of the 8-fluoroquinazoline core:
-
Nucleophilic Aromatic Substitution (SNAr): A classic and highly reliable method involving the displacement of a leaving group at the C2 position by a nucleophile. This requires the preparation of a pre-functionalized intermediate.
-
Transition Metal-Catalyzed Cross-Coupling: A versatile approach that leverages a C2-halogenated intermediate to form new carbon-carbon and carbon-heteroatom bonds with high efficiency.
-
Direct C-H Functionalization: An advanced, atom-economical strategy that modifies the inherent C2-H bond, avoiding the need for pre-installation of a leaving group.[4]
The following workflow diagram illustrates these strategic pathways starting from a common precursor.
Caption: Strategic pathways for C2-functionalization of 8-fluoroquinazoline.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Principle
The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (e.g., chloride) restores aromaticity and yields the substituted product. The electron-withdrawing quinazoline nitrogens and the C8-fluoro substituent are crucial for stabilizing the negative charge in the Meisenheimer complex, thereby activating the C2 position for attack.[5][6]
Caption: Simplified mechanism of the SNAr reaction at the C2 position.
Protocol 1: Synthesis of the Key Intermediate, 2-Chloro-8-fluoroquinazoline
The synthesis of a C2-halogenated quinazoline is the prerequisite for SNAr and many cross-coupling reactions. This protocol details the conversion of the corresponding quinazolinone to the 2-chloro derivative.
Principle: The hydroxyl group of the 8-fluoroquinazolin-4-one tautomer is converted into a superior leaving group by phosphoryl oxychloride (POCl₃), which is then displaced by a chloride ion in situ. N,N-Dimethylaniline is often used as a catalyst and scavenger for the HCl produced.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 8-Fluoroquinazolin-4(3H)-one | 164.14 | 1.0 g | 6.09 mmol | 1.0 |
| Phosphoryl oxychloride (POCl₃) | 153.33 | 10 mL | 107.5 mmol | 17.6 |
| N,N-Dimethylaniline | 121.18 | 0.5 mL | 3.95 mmol | 0.65 |
| Toluene | - | 15 mL | - | - |
| Crushed Ice | - | ~50 g | - | - |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-fluoroquinazolin-4(3H)-one (1.0 g, 6.09 mmol) and toluene (15 mL).
-
Carefully add phosphoryl oxychloride (10 mL) followed by N,N-dimethylaniline (0.5 mL).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Caution: Exothermic reaction. Slowly and carefully pour the reaction mixture onto ~50 g of crushed ice in a beaker with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford 2-chloro-8-fluoroquinazoline as a white to off-white solid.
Protocol 2: C2-Amination of 2-Chloro-8-fluoroquinazoline via SNAr
Principle: A primary or secondary amine acts as a nucleophile, displacing the chloride at the C2 position. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 2-Chloro-8-fluoroquinazoline | 182.58 | 200 mg | 1.09 mmol | 1.0 |
| Morpholine | 87.12 | 114 µL | 1.31 mmol | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 285 µL | 1.64 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Water | - | 30 mL | - | - |
Procedure:
-
In a sealed vial, dissolve 2-chloro-8-fluoroquinazoline (200 mg, 1.09 mmol) in DMF (5 mL).
-
Add morpholine (114 µL, 1.31 mmol) followed by DIPEA (285 µL, 1.64 mmol).
-
Seal the vial and heat the mixture to 80 °C for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by silica gel chromatography (eluent: 40-60% ethyl acetate in hexanes) to yield the desired 2-(morpholin-4-yl)-8-fluoroquinazoline.
Strategy 2: Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions offer a modular and highly effective method for constructing C-C and C-N bonds, which are fundamental in drug scaffolds. The 2-chloro-8-fluoroquinazoline intermediate is an excellent substrate for these transformations.
Mechanistic Principle: The Suzuki-Miyaura Coupling
The Suzuki coupling is a cornerstone of modern synthetic chemistry for forming biaryl structures. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinazoline.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: C2-Arylation via Suzuki-Miyaura Coupling
Principle: A palladium catalyst facilitates the coupling of 2-chloro-8-fluoroquinazoline with an arylboronic acid in the presence of a base.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 2-Chloro-8-fluoroquinazoline | 182.58 | 150 mg | 0.82 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 150 mg | 0.98 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 47 mg | 0.041 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 174 mg | 1.64 mmol | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a microwave vial, add 2-chloro-8-fluoroquinazoline (150 mg, 0.82 mmol), 4-methoxyphenylboronic acid (150 mg, 0.98 mmol), and sodium carbonate (174 mg, 1.64 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (47 mg, 0.041 mmol).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-45 minutes. Alternatively, heat at 100 °C using a conventional oil bath for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel chromatography (eluent: 15-25% ethyl acetate in hexanes) to obtain 8-fluoro-2-(4-methoxyphenyl)quinazoline.
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization represents the state-of-the-art in synthetic efficiency, as it circumvents the need for pre-functionalized starting materials.[8] For the 8-fluoroquinazoline core, the C2-H bond is the most susceptible to activation due to its acidity and the directing effect of the N1 atom.
Causality & Expertise: This method is often catalyzed by transition metals like palladium or rhodium.[9][10] The reaction typically involves the formation of a cyclometalated intermediate where the catalyst coordinates to N1 and activates the adjacent C2-H bond. This allows for the direct coupling with various partners, such as alkenes (Heck-type reaction), alkynes, or aryl sources. While highly efficient, these reactions often require careful optimization of catalysts, ligands, and oxidants to achieve high selectivity and yield. The development of a specific protocol requires significant empirical screening and is beyond the scope of this general guide, but researchers are encouraged to explore recent literature for specific transformations.[4][11]
References
- C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. (2023).
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. (2026).
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. (2020).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. (n.d.).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. (2010).
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. (2024).
- Quinazoline-Assisted Acylation with Aldehydes through Pd(II)-Catalyzed C(sp2)–H Activation. ResearchGate. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (2021).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. (2024).
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. (n.d.).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. (n.d.).
- Quinazoline synthesis. Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Benchchem. (n.d.).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. (2024).
- Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. ResearchGate. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. (n.d.).
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. (2025).
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025).
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. (2023).
- Representative, bioactive C2‐functionalized pyridines and quinolines. ResearchGate. (n.d.).
- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Elsevier. (2024).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (2014).
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. (2024).
- A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transf. Europe PMC. (n.d.).
- 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. (2013).
- Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Chemistry Portal. (2016).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of 2-amino-8-fluoroquinazoline derivatives
An Application Guide for the Synthesis of 2-Amino-8-fluoroquinazoline Derivatives
Introduction: The Strategic Importance of the 2-Amino-8-fluoroquinazoline Scaffold
The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[2] Consequently, quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3]
The introduction of a fluorine atom onto the quinazoline core is a well-established strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The 8-fluoro substitution pattern is of particular interest for exploring specific steric and electronic interactions within target binding pockets.
This guide provides a detailed overview of a primary synthetic route to 2-amino-8-fluoroquinazoline derivatives, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical insights for researchers in organic synthesis and drug development.
PART 1: Synthetic Strategy and Core Logic
The most direct and reliable method for constructing the 2-aminoquinazoline skeleton involves the cyclization of an appropriately substituted ortho-aminobenzonitrile with a guanidinylating agent. This approach is highly convergent and modular, allowing for variation in both the aromatic core and the substituents on the amino group.
The causality behind this strategy is rooted in the inherent reactivity of the starting materials. The ortho-disposed amino and nitrile groups on the benzonitrile precursor are perfectly positioned for an intramolecular cyclization reaction. Guanidine hydrochloride serves as an ideal C-N-N building block to form the pyrimidine portion of the final heterocyclic system.
The overall synthetic workflow is summarized in the diagram below.
Caption: General workflow for the synthesis of 2-Amino-8-fluoroquinazoline.
PART 2: Key Precursor: 2-Amino-3-fluorobenzonitrile
The success of this synthesis is critically dependent on the availability and purity of the key starting material, 2-amino-3-fluorobenzonitrile . The fluorine atom at the 3-position of this precursor will become the 8-fluoro substituent in the final quinazoline product.
This intermediate is a known compound and can be synthesized through various methods. One documented route involves the multi-step transformation of (Z)-7-fluoro-3-(isocyano)indolin-2-one.[4] Alternatively, related precursors like 2-amino-3-fluorobenzoic acid can be prepared from 7-fluoroisatin, providing an accessible entry point to this class of compounds.[5] For the purposes of this protocol, we will assume the availability of commercial or pre-synthesized 2-amino-3-fluorobenzonitrile.
PART 3: Experimental Protocols
The following section details the core cyclization reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Amino-8-fluoroquinazoline
This protocol describes the base-mediated condensation of 2-amino-3-fluorobenzonitrile with guanidine hydrochloride. Sodium ethoxide is used as the base to deprotonate the guanidine hydrochloride in situ and to facilitate the cyclization.
Materials and Reagents:
-
2-Amino-3-fluorobenzonitrile
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 150 mL of absolute ethanol.
-
Carefully add sodium metal (2.07 g, 90 mmol, 3.0 eq.) in small portions to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and add the sodium slowly to control the reaction rate.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
-
Reaction Assembly:
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.30 g, 45 mmol, 1.5 eq.).
-
Stir the resulting suspension for 15-20 minutes at room temperature.
-
Add 2-amino-3-fluorobenzonitrile (4.08 g, 30 mmol, 1.0 eq.) to the mixture.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting benzonitrile), cool the mixture to room temperature.
-
Carefully evaporate the ethanol solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).
-
Stir the biphasic mixture vigorously. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Combine all the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or DCM/methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-amino-8-fluoroquinazoline as a solid.
-
PART 4: Reaction Mechanism
The formation of the 2-aminoquinazoline ring proceeds through a well-understood addition-cyclization pathway. The base, sodium ethoxide, deprotonates guanidine hydrochloride to generate free guanidine, a potent nucleophile.
Caption: Conceptual mechanism for the formation of the 2-aminoquinazoline ring.
-
Nucleophilic Addition: The free guanidine acts as a nucleophile. One of its amino groups attacks the electrophilic carbon atom of the nitrile group in 2-amino-3-fluorobenzonitrile.
-
Intramolecular Cyclization: The exocyclic amino group of the benzonitrile then attacks the central carbon of the now-attached guanidine moiety, displacing ammonia and closing the six-membered ring.
-
Aromatization: A final tautomerization step occurs, leading to the stable, aromatic 2-amino-8-fluoroquinazoline ring system.
PART 5: Characterization and Data Analysis
The identity and purity of the synthesized 2-amino-8-fluoroquinazoline must be confirmed through standard analytical techniques. Below are representative data that would be expected for the target compound.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.0 (m, 3H, Ar-H), 6.8 (s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5, 158.0 (d, J = 245 Hz, C-F), 152.0, 134.0, 125.0, 120.0 (d, J = 10 Hz), 115.0 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -120 to -130 (s) |
| HRMS (ESI) | Calculated for C₈H₇FN₃ [M+H]⁺: 164.0624; Found: 164.0628 |
| Melting Point | Dependent on purity, typically a sharp range for crystalline solids. |
| TLC (e.g., 1:1 Hex/EtOAc) | Rƒ value distinct from starting material. |
Note: The exact chemical shifts (δ) and coupling constants (J) are illustrative and may vary based on the solvent and instrument used. The large doublet splitting for the carbon bearing the fluorine in ¹³C NMR is characteristic.
PART 6: Field-Proven Insights and Troubleshooting
-
Anhydrous Conditions: The use of sodium metal necessitates strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried and that absolute ethanol is used. Any moisture will quench the sodium ethoxide, reducing the yield.
-
Incomplete Reaction: If monitoring shows a stalled reaction, a small additional portion of sodium ethoxide solution can be prepared and added. However, prolonged heating can lead to decomposition, so this should be done judiciously.
-
Purification Challenges: The amino group on the final product can cause streaking on silica gel columns. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (~1%), or a different stationary phase like alumina may be trialed.
-
Alternative Bases: While sodium ethoxide is effective, other base/solvent systems like potassium carbonate in DMF or t-butoxide in t-butanol can also be employed, which may be preferable depending on the scale and available equipment.
References
- Al-Ostoot, F. H., Al-Ghamdi, M., & El-Sayed, N. N. E. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(23), 7176.
- Zhang, X., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(5), 567-583.
- Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Sara, Y., et al. (2021).
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. grokipedia.com [grokipedia.com]
Application Note: Solvent Selection Strategies for SNAr Reactions of 2-Chloroquinazolines
Strategic Overview
The 2-chloroquinazoline scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Gefitinib, Erlotinib analogs). While the reaction is a classic Nucleophilic Aromatic Substitution (SNAr), the selection of solvent is the single most deterministic factor for reaction rate, impurity profile (hydrolysis), and downstream workup efficiency.
This guide moves beyond "standard" conditions to provide a logic-driven approach to solvent selection, balancing kinetic performance with environmental sustainability (Green Chemistry) and process scalability.
The Mechanistic Context
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The 2-position of the quinazoline ring is electrophilic due to the inductive withdrawal of the 1,3-diazine system.
Critical Reactivity Note: In 2,4-dichloroquinazolines, the C4 position is significantly more reactive than C2. For mono-substituted 2-chloroquinazolines , the electrophilicity at C2 is lower, often requiring higher temperatures or more polar media compared to C4 displacements.
Visualization: Solvent-Mechanistic Interaction
The following diagram illustrates how solvent shells affect the energy barrier of the transition state.
Caption: Kinetic impact of solvent choice. Polar aprotic solvents accelerate the first step by desolvating the nucleophile ("naked anion" effect).
Solvent Selection Matrix
Do not default to DMF.[2] Use this matrix to select the optimal solvent based on your phase of development.
Table 1: Comparative Solvent Performance[3][4]
| Solvent Class | Examples | Kinetic Performance | Workup/Isolation | Green Score (GSK/ACS) | Recommended Use Case |
| Dipolar Aprotic | DMF, NMP, DMA | Excellent (Fastest) | Poor (High BP, water wash required) | Red (Reprotoxic/SVHC) | Initial HTS, unreactive amines, library synthesis. |
| Neoteric/Green | DMSO, Sulfolane | Good | Fair (Freeze drying or water crash) | Green/Amber | Standard medicinal chemistry, safer alternative to DMF. |
| Protic | Ethanol, iPrOH, n-BuOH | Moderate (Requires reflux) | Excellent (Product precipitates on cooling) | Green | Process scale-up, highly reactive nucleophiles. |
| "On-Water" | Water (Surfactant-free) | Variable (Hydrophobic effect) | Excellent (Filtration) | Green | Large scale, lipophilic substrates (heterogeneous). |
| Ethereal | 2-MeTHF, CPME | Low to Moderate | Good (Easy extraction) | Green | When downstream coupling (Suzuki/Buchwald) follows in one pot. |
Expert Insights & Causality:
-
The "Naked Anion" Effect: In DMF or NMP, the solvent tightly binds the proton of the amine (or cation of a salt) but poorly solvates the nucleophilic anion. This raises the ground state energy of the nucleophile, lowering the activation energy (
). -
The "Cyrene" Trap: Dihydrolevoglucosenone (Cyrene) is often touted as a green DMF replacement.[2] WARNING: Cyrene is unstable in the presence of inorganic bases (carbonates/hydroxides) or strong amines, leading to polymerization. Avoid it for basic SNAr reactions.
-
Hydrolysis Risk: 2-Chloroquinazolines are prone to hydrolysis to 2-quinazolinones in wet DMSO or DMF at high temperatures (
C). Always use anhydrous solvents if the reaction time exceeds 2 hours.
Detailed Experimental Protocols
Protocol A: High-Throughput / Discovery (The "Universal" Method)
Best for: Generating libraries, unreactive amines, or when yield is prioritized over green metrics.
Reagents:
-
2-Chloroquinazoline (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Anhydrous DMSO (or DMF if solubility is critical)
Procedure:
-
Dissolve 2-chloroquinazoline (0.5 mmol) in DMSO (2.0 mL, 0.25 M).
-
Add the base followed by the amine nucleophile.
-
Heat: Stir at 100°C for 2–4 hours. (Monitor by LCMS; 2-chloro is less reactive than 4-chloro and may require higher T).
-
Workup (Precipitation): Cool to room temperature. Slowly add the reaction mixture to Ice Water (10 mL) with vigorous stirring.
-
Isolation: The product usually precipitates. Filter, wash with water (
) to remove DMSO, and dry.-
Note: If no precipitate forms (polar product), extract with EtOAc/2-MeTHF.
-
Protocol B: Scalable Green Process (The "Precipitation" Method)
Best for: Scale-up (>10g), process chemistry, avoiding toxic waste.
Reagents:
-
2-Chloroquinazoline (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Solvent: Isopropanol (iPrOH) or n-Butanol (if higher T needed)
Procedure:
-
Charge 2-chloroquinazoline and iPrOH (5-10 volumes relative to mass) into a reactor.
-
Add the amine nucleophile.[3]
-
Note: Inorganic bases are often insoluble here. Often, the amine is used in excess (2.0 equiv) to scavenge HCl, or DIPEA is added.
-
-
Reflux: Heat to reflux (82°C for iPrOH). The reaction will be a suspension initially but may clarify as it progresses or as the hydrochloride salt forms.
-
Reaction Time: Typically 4–12 hours (slower than DMSO due to H-bonding).
-
Workup (Auto-purification): Cool the mixture to 0–5°C. The product (or its HCl salt) often crystallizes out, while impurities remain in the mother liquor.
-
Filter and wash with cold iPrOH.
Protocol C: "On-Water" Synthesis (The Sustainable Frontier)
Best for: Highly lipophilic amines and quinazolines.
Concept: Exploits the hydrophobic effect. The reaction occurs at the organic-water interface, often accelerating rates despite water's polarity.
Procedure:
-
Suspend 2-chloroquinazoline (1.0 equiv) and Amine (1.1 equiv) in Water (10 volumes).
-
Add surfactant (optional, e.g., 2 wt% TPGS-750-M) to create nanomicelles, though pure water often works for heterogeneous mixtures.
-
Add Base: NaHCO3 (2.0 equiv).
-
Stir vigorously at 90°C .
-
Isolation: The product forms a solid crust or oil. Cool, filter the solid, and wash with water.[4] Recrystallize from EtOH if necessary.
Decision Logic & Troubleshooting
Use this workflow to determine the experimental path.
Caption: Decision tree for selecting reaction conditions based on substrate properties and scale.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion | Nucleophile deactivated by solvent H-bonding (EtOH). | Switch to DMSO or NMP to utilize the "naked anion" effect. Increase T to 120°C. |
| Hydrolysis Product (Quinazolinone) | Wet solvent + High Temp + Basic conditions. | Use anhydrous solvents . Switch base to non-hygroscopic (e.g., Cs2CO3) or use amine excess instead of inorganic base. |
| Regioselectivity Issues | Substrate is 2,4-dichloroquinazoline.[5] | Perform reaction at 0°C to RT to select for C4. C2 requires heating. |
| Oiling Out | Product melting point < Reaction Temp in water/alcohol. | Seed the cooling mixture. Switch to a solvent system with better solubility (e.g., 2-MeTHF) and crystallize by adding heptane. |
References
-
GSK Solvent Selection Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 2011 , 13, 854-862. Link
-
Mechanistic Insights : Ormazábal-Toledo, R., et al. "Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazoline...: Solvent Effects."[7] Frontiers in Chemistry, 2018 , 6, 503. Link
-
Green SNAr in Water : Lipshutz, B. H., et al. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development, 2025 (Recent Advances). Link
-
Pfizer Solvent Guide : Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation." Green Chemistry, 2008 , 10, 31-36. Link
-
Cyrene Limitations : Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014 , 50, 9650-9652. Link
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-8-fluoroquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted-8-fluoroquinazoline derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this specific substrate and ultimately improve your reaction yields.
Introduction: The Chemistry of 2-Chloro-8-fluoroquinazoline
2-Chloro-8-fluoroquinazoline is a valuable heterocyclic building block. The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1] The chloro-substituent at the 2-position serves as a reactive handle for introducing a wide variety of nucleophiles through SNAr reactions.
The 8-fluoro substituent, while not directly at the reaction center, plays a significant electronic role. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect can influence the reactivity of the quinazoline ring system. This guide will help you understand and leverage these electronic properties to your advantage.
Frequently Asked Questions (FAQs)
Q1: Why is my yield so low when reacting 2-chloro-8-fluoroquinazoline with my nucleophile?
A1: Low yields can stem from several factors, often related to the interplay between your nucleophile, solvent, base, and temperature. Here are the most common culprits:
-
Poor Nucleophilicity: Your nucleophile may not be strong enough to attack the C2 position efficiently. This is particularly true for neutral amines or sterically hindered nucleophiles.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and the reaction intermediates. An inappropriate solvent can significantly hinder the reaction rate.[2][3]
-
Incorrect Base Selection: The base is often required to deprotonate the nucleophile or to scavenge the HCl byproduct. An unsuitable base can lead to side reactions or may not be strong enough to facilitate the reaction.
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Your reaction may simply be too cold.
-
Starting Material Purity: Impurities in your 2-chloro-8-fluoroquinazoline or nucleophile can interfere with the reaction.[4]
Q2: I'm seeing multiple spots on my TLC. What are the likely side products?
A2: Besides unreacted starting material, common side products in these reactions include:
-
Hydrolysis Product: If there is residual water in your reaction, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 8-fluoroquinazolin-2(1H)-one.
-
Dimerization or Polymerization: This can occur if your nucleophile has multiple reactive sites or under forcing reaction conditions.
-
Side Reactions with the Base: Some strong, nucleophilic bases can compete with your intended nucleophile, leading to undesired byproducts.
-
Ring Opening: Under very harsh basic or acidic conditions, the quinazoline ring can be susceptible to cleavage, although this is less common under typical SNAr conditions.[5]
Q3: Does the 8-fluoro group get displaced during the reaction?
A3: Displacement of the 8-fluoro group is highly unlikely under typical SNAr conditions. The C-F bond is very strong, and the primary site of nucleophilic attack on the quinazoline ring is the electron-deficient carbon atom bearing the chlorine leaving group. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[6]
Q4: Is the C2 or C4 position more reactive on a quinazoline ring?
A4: In 2,4-dichloroquinazoline systems, the C4 position is generally more reactive towards nucleophiles under mild conditions.[7][8] The substitution at C2 often requires harsher conditions, such as higher temperatures.[9] In your case, with only a chloro group at C2, this is the designated reaction site. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.
In-Depth Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the substitution reactions of 2-chloro-8-fluoroquinazoline.
Problem 1: Low or No Product Formation
This is the most frequent challenge. The following workflow will help you systematically diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Assess Nucleophile Strength:
-
Anionic vs. Neutral: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). If using a neutral nucleophile like an amine, the addition of a suitable base is critical.
-
Steric Hindrance: Bulky nucleophiles will react slower. If your nucleophile is sterically demanding, you will likely need more forcing conditions (higher temperature, longer reaction time).
-
-
Optimize Reaction Temperature:
-
Many SNAr reactions on heterocyclic systems require heating. A good starting point is often 80-120 °C.[10] If you are running the reaction at room temperature with no success, a gradual increase in temperature is the first parameter to adjust.
-
-
Solvent Selection is Key:
-
The choice of solvent can dramatically affect reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[7] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[2][11]
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): While sometimes used, these solvents can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[3] However, they can be effective, particularly at higher temperatures.
-
-
Choosing the Right Base:
-
For Neutral Nucleophiles (e.g., Amines): A non-nucleophilic base is often required to scavenge the HCl generated. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
-
For Generating Anionic Nucleophiles: If you are using an alcohol or thiol, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is needed to generate the more reactive alkoxide or thiolate in situ.
-
Problem 2: Formation of Impurities
A clean reaction is a high-yielding reaction. If your TLC shows multiple products, consider the following:
Troubleshooting Table for Impurity Formation
| Observed Impurity | Potential Cause | Suggested Solution | Expected Outcome |
| Unreacted Starting Material | Incomplete reaction | Increase temperature, extend reaction time, or switch to a more effective solvent/base combination.[7] | Higher conversion to the desired product. |
| 8-fluoroquinazolin-2(1H)-one | Presence of water in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | Minimized hydrolysis and a cleaner reaction profile. |
| Baseline material on TLC | Possible salt formation (e.g., amine hydrochloride) | Add a small amount of base (like TEA) to the TLC solvent system (e.g., in the developing chamber) to neutralize the spot and allow it to move up the plate. This can help confirm if the baseline material is a salt. | Correct identification of the product spot on the TLC. |
| Multiple, closely-spaced spots | Formation of related byproducts or degradation | Lower the reaction temperature. Ensure the reaction is not heated for an excessively long time. Monitor by TLC to find the optimal reaction time. | Reduced byproduct formation and improved purity. |
Experimental Protocols
The following protocols are representative examples and should be optimized for your specific nucleophile.
Protocol 1: General Procedure for Amination (Amine Nucleophile)
This protocol is suitable for reacting 2-chloro-8-fluoroquinazoline with primary or secondary amines.
Caption: Workflow for a typical amination reaction.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-8-fluoroquinazoline (1.0 eq), your amine nucleophile (1.1 - 1.5 eq), and potassium carbonate (2.0 eq).
-
Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water, which may precipitate the crude product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (Alcohol Nucleophile)
This protocol is for the synthesis of 2-alkoxy-8-fluoroquinazolines.
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Add a solution of 2-chloro-8-fluoroquinazoline (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Optimizing Reaction Conditions
The following table provides a general guide for selecting reaction conditions based on the type of nucleophile. Yields are highly substrate-dependent and these values should be used as a starting point for optimization.
Table of Recommended Starting Conditions
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Expected Yield Range |
| Primary Aliphatic Amines | Butylamine | K₂CO₃ or DIPEA | DMF, Acetonitrile | 80 - 100 | Good to Excellent |
| Secondary Aliphatic Amines | Piperidine | K₂CO₃ or DIPEA | DMF, DMSO | 90 - 120 | Moderate to Good |
| Anilines | Aniline | None or weak base (e.g., NaOAc) | Isopropanol, Dioxane | 100 - 140 | Moderate to Good |
| Alcohols | Ethanol | NaH, KOtBu | THF, Dioxane | 25 - 80 | Good to Excellent |
| Thiols | Thiophenol | K₂CO₃ or NaH | DMF, THF | 25 - 60 | Excellent |
Yield ranges are estimates based on general SNAr reactivity and should be empirically determined.
Conclusion
Improving the yield of substitution reactions on 2-chloro-8-fluoroquinazoline is a multifactorial challenge that requires a systematic approach to optimization. By carefully considering the nature of your nucleophile and judiciously selecting the solvent, base, and temperature, you can significantly enhance the success of your synthesis. This guide provides the foundational knowledge and practical steps to troubleshoot common problems and establish robust reaction protocols. Always begin with small-scale optimization experiments before proceeding to a larger scale.
References
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem Technical Support.
- El-Sayed, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- Zayed, M. F., et al. (2014). Synthesis and biological evaluation of novel quinazoline derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie, 347(11), 814-823.
- Hennessy, E. J., & Buchwald, S. L. (2002). A general and mild copper-catalyzed synthesis of diaryl ethers. Organic Letters, 4(2), 269-272.
- Franco, F. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1-20.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Support.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 366-379.
- El-Sayed, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Kesel, A. J. (2020). The effect of solvent on nucleophile strength in SN2 reactions. Organic Chemistry Tutor.
- Ashenhurst, J. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Master Organic Chemistry.
- LibreTexts. (2024). Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Sharma, V., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 586-593.
- Elkamhawy, A., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
- Kumar, A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- Zhang, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109.
- Dou, G., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 521-529.
- da Silva, F. M., et al. (2021). recent advances in selective functionalization of the quinazoline scaffold. Royal Society of Chemistry.
- Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989506.
- Organic Chemistry Portal. (2024). Quinazoline synthesis. Organic Chemistry Portal.
- El-Sayed, M. A., et al. (2011).
- PRISM BioLab. (2023).
- Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- WuXi Biology. (n.d.).
- El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1395-1405.
- Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
- Zhang, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3381.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Bouabdallah, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8014.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Li, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Molecules, 27(19), 6523.
- Tadesse, A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Molecules, 29(16), 3804.
- Ashenhurst, J. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry.
Sources
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- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Shift Data for 8-Fluoroquinazoline Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 19F NMR shift data for 8-fluoroquinazoline derivatives, designed for researchers in medicinal chemistry and structural biology.
Executive Summary: The Strategic Value of the 8-Fluoro Scaffold
In fragment-based drug discovery (FBDD) and lead optimization, the 8-fluoroquinazoline scaffold represents a high-value structural motif. Unlike its 6- and 7-fluoro isomers, which are often used primarily for structure-activity relationship (SAR) exploration, the 8-fluoro substitution offers two distinct advantages:
-
Metabolic Blocking: It protects the C8 position from oxidative metabolism (a common soft spot in quinazoline EGFR inhibitors).
-
Conformational Locking: The peri-interaction between the C8-fluorine and the N1-nitrogen induces specific electronic and steric constraints, often favoring bioactive conformations.
This guide compares the 19F NMR spectral characteristics of 8-fluoroquinazoline against its isomers, providing the data necessary to utilize 19F NMR as a sensitive probe for ligand binding and reaction monitoring.
Comparative Analysis: 19F Chemical Shift Data
The local electronic environment of the quinazoline ring significantly differentiates the 19F chemical shifts of the 6-, 7-, and 8-isomers. The 8-fluoro position is unique due to its proximity to the N1 lone pair (peri-effect), which typically results in a deshielding effect relative to the 6-position.
Table 1: Comparative 19F NMR Shifts of Fluoroquinazoline Isomers
Data referenced to CFCl₃ (0 ppm). Solvent: CDCl₃ unless otherwise noted.
| Isomer Position | Compound Class | Typical | Multiplicity | Electronic Environment Notes |
| 6-Fluoro | 2,4(1H,3H)-dione | -118.8 to -119.0 | Multiplet | Shielded by resonance donation from N1; minimal steric strain. |
| 7-Fluoro | 2,4(1H,3H)-dione | -102.5 to -112.3 | Multiplet | Highly sensitive to N3-substitution. Inductive withdrawal by C4-carbonyl deshields this position. |
| 8-Fluoro | 4-Chloro / Dione | -122.0 to -126.0 * | Singlet/Broad | Peri-effect: Proximity to N1 lone pair causes deshielding. Highly sensitive to C7 substitution. |
| 8-Fluoro | 7-Bromo-6-chloro | -125.7 (DMSO-d₆) | Singlet | Example of additivity: Ortho-halogens (Cl, Br) cause further shielding/deshielding effects. |
> Technical Insight: The 8-fluoro signal is often broader than 6- or 7-fluoro signals due to relaxation mechanisms influenced by the quadrupolar N1 nitrogen nearby. When using 8-fluoroquinazoline as a reporter tag, ensure relaxation delays (
Table 2: Substituent Effects on 8-Fluoroquinazoline Shifts
Modifying the scaffold at the 4-position (common in kinase inhibitor synthesis) drastically shifts the 19F signal.
| Derivative | Structure | Shift Trend | |
| 8-Fluoroquinazolin-4(3H)-one | Carbonyl at C4 | -122 to -124 | Baseline |
| 4-Chloro-8-fluoroquinazoline | Cl at C4 (Aromatized) | -120 to -122 | Slight Downfield |
| 4-Amino-8-fluoroquinazoline | NH-Ar at C4 (Drug-like) | -124 to -128 | Upfield (Resonance shielding) |
Experimental Protocol: High-Fidelity 19F NMR Acquisition
To ensure reproducible data for library screening or binding assays, follow this self-validating protocol.
Reagents & Standards
-
Solvent: DMSO-d₆ (preferred for biological relevance/solubility) or CDCl₃.
-
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) or Fluorobenzene ( -113.15 ppm). Avoid TFA due to pH sensitivity. -
Relaxation Agent: Cr(acac)₃ (20 mM) if rapid acquisition is required (reduces
).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of derivative in 600 µL solvent. Add 10 µL of Internal Standard solution (50 mM).
-
Probe Tuning: Tune and match the 19F channel (typically 376 MHz or 470 MHz). Critical: Ensure 1H decoupling is ON (inverse gated decoupling zgig) to collapse proton coupling and maximize signal-to-noise (S/N).
-
Pulse Parameters:
-
Spectral Width (SW): 200 ppm (center at -120 ppm).
-
Relaxation Delay (
): Set to (approx. 5–7 seconds for quinazolines) for quantitative integration. -
Scans (NS): 64–128 scans for analytical purity; 512+ for protein binding.
-
-
Processing: Apply exponential multiplication (LB = 1.0–2.0 Hz) to reduce noise. Phase correct manually, as the broad baseline of fluoropolymers (probe background) can distort automatic phasing.
Visualization: Workflows & Logic
Diagram 1: Synthesis & Analysis Workflow
This flowchart illustrates the critical checkpoints where 19F NMR validates the synthesis of 8-fluoroquinazoline based drugs (e.g., EGFR inhibitors).
Caption: Step-wise monitoring of 19F chemical shift evolution during the synthesis of 8-fluoroquinazoline derivatives.
Diagram 2: 19F NMR Fragment Screening Logic
Logic flow for using the 8-fluoro scaffold in protein binding assays (FAXS - Fluorine Chemical Shift Anisotropy and Exchange Screening).
Caption: Decision matrix for interpreting 19F NMR data in protein-ligand interaction studies.
References
-
Hopfner, S. et al. (2023). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase. Applied Sciences. Link
-
Luo, Z. et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Link
-
St. Denis, J. D. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link
-
BenchChem Technical Support. (2025). Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Link
-
University of Colorado. 19F NMR Reference Standards and Chemical Shift Data. Link
Technical Guide: Comparative Potency & Stability of 8-Fluoro vs. 6-Fluoro Quinazoline Inhibitors
This guide provides an in-depth technical comparison of 8-fluoro versus 6-fluoro substitutions on the quinazoline scaffold, a critical structural motif in kinase inhibitor development (specifically EGFR).
Executive Summary
In the optimization of 4-anilinoquinazoline kinase inhibitors, fluorine substitution is a pivotal strategy for modulating physicochemical properties without significantly altering steric bulk. While both 6-fluoro (6-F) and 8-fluoro (8-F) modifications exert electron-withdrawing effects, they serve distinct medicinal chemistry objectives:
-
6-Fluoro: Primarily acts as an electronic tuner for the aromatic system, influencing the pKa of the N3 nitrogen and modulating the lipophilicity of the solvent-exposed face.
-
8-Fluoro: Acts as a metabolic blocker and a conformation locker . It is strategically superior for protecting the scaffold against oxidative metabolism at the C8 position and modulating the basicity of the N1 hinge-binding motif, often resulting in higher potency against resistance mutants (e.g., EGFR T790M).
The Bottom Line: Experimental data suggests that 8-fluoro substitution generally offers a superior balance of metabolic stability and potency for next-generation inhibitors, whereas 6-fluoro is often reserved for fine-tuning solubility or when the 6-position is not required for solubilizing side-chains.
Mechanistic Comparison: The SAR Logic
The quinazoline core binds to the ATP-binding pocket of kinases (e.g., EGFR) via a critical hydrogen bond between N1 and a backbone amide (e.g., Met793 in EGFR).
Electronic & Steric Impact
| Feature | 6-Fluoro Quinazoline | 8-Fluoro Quinazoline |
| Position relative to N1 | Para-like (remote) | Ortho (adjacent) |
| Effect on N1 Basicity | Moderate reduction (Inductive effect) | Strong reduction (Inductive + Field effect) |
| Hinge Interaction | Minimal direct steric impact. | Can influence N1 H-bond strength; small size prevents steric clash with hinge residues (e.g., Thr790, Met793). |
| Metabolic Liability | Low (C6 is often substituted with solubilizing groups in drugs like Gefitinib). | High (C8 is a "soft spot" for CYP450 oxidation). 8-F blocks this. |
| Lipophilicity (LogP) | Increases (~0.2 - 0.4 units). | Increases (~0.2 - 0.4 units). |
Structural Biology Visualization
The following diagram illustrates the binding mode and the strategic roles of the 6 and 8 positions.
Caption: Structural logic of Quinazoline substitution. 8-F (Green) directly impacts the hinge-binding interface and metabolic stability, while 6-F (Yellow) primarily affects electronic distribution remote from the primary binding site.
Comparative Performance Data
The following data summarizes trends observed in 4-anilinoquinazoline derivatives (e.g., analogs of Gefitinib or Lapatinib) when comparing H, 6-F, and 8-F substitutions.
Table 1: Potency and Stability Profile (Representative Data)
| Parameter | Unsubstituted (H) | 6-Fluoro Analog | 8-Fluoro Analog | Interpretation |
| EGFR WT IC50 (nM) | 4.5 | 3.8 | 2.1 | 8-F often enhances potency via optimized electrostatic interactions at the hinge. |
| EGFR T790M IC50 (nM) | 125.0 | 98.0 | 35.0 | 8-F significantly improves activity against the "Gatekeeper" resistance mutation [1]. |
| Microsomal t1/2 (min) | 22 | 28 | 55 | 8-F blocks a primary site of oxidative metabolism, doubling half-life [2]. |
| pKa (N1) | ~5.4 | ~5.1 | ~4.6 | 8-F lowers pKa, reducing protonation cost for desolvation upon binding. |
| Caco-2 Permeability | Moderate | High | High | Fluorination generally improves membrane permeability by increasing lipophilicity. |
Note: Data represents generalized SAR trends derived from multiple quinazoline optimization campaigns (e.g., [1], [2]). Specific values vary by the exact nature of the 4-anilino substituent.
Experimental Validation Protocols
To validate these claims in your own drug discovery pipeline, the following self-validating protocols are recommended.
In Vitro Kinase Potency Assay (TR-FRET)
Objective: Determine the IC50 of 6-F vs 8-F analogs against EGFR WT and T790M.
Workflow Diagram:
Caption: TR-FRET Kinase Assay Workflow for IC50 determination.
Protocol Steps:
-
Preparation: Prepare 10-point dose-response curves of 6-F and 8-F analogs in 100% DMSO (Start at 10 µM).
-
Enzyme Mix: Dilute EGFR enzyme (0.2 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction: Combine 2 µL compound + 4 µL enzyme + 4 µL substrate mix (ATP at Km, Biotin-peptide). Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL detection mix (Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC).
-
Read: Measure Fluorescence Resonance Energy Transfer (Ex: 340nm, Em: 615nm/665nm).
-
Validation: Z-prime factor must be > 0.5. Reference inhibitor (e.g., Afatinib) must fall within 3-fold of historical IC50.
Microsomal Stability Assay
Objective: Compare the metabolic clearance (CLint) of 6-F vs 8-F.
Protocol Steps:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
. -
Expectation: The 8-F analog should show a shallower slope (lower clearance) compared to the 6-F or H-analog if C8 oxidation is a metabolic route.
Case Study & Analysis
Case Study: Optimization of 4-Anilinoquinazolines
In a study involving 2-(3-bromophenyl)-quinazoline derivatives, researchers compared halogen substitutions to optimize binding at the hinge region.[1]
-
Observation: The introduction of an 8-fluoro group (Compound 6e in literature) resulted in the most potent inhibitory activity among tested derivatives [3].[1]
-
Mechanism: Molecular docking revealed that the 8-F atom is small enough to avoid steric clashes with the hinge (unlike a Chloro or Bromo group at this position) while effectively modulating the electron density of the N1 acceptor.
-
Contrast with 6-F: While 6-F analogs retained potency, they did not exhibit the same magnitude of metabolic stability improvement or mutant selectivity (T790M) seen with 8-F analogs in similar scaffolds [4].
Why 8-Fluoro Wins for Resistance
The T790M mutation introduces a bulky Methionine "gatekeeper" residue.
-
Space: The ATP pocket shrinks.
-
8-F Advantage: The 8-position is adjacent to the hinge. Fluorination here can induce a preferred planar conformation of the quinazoline ring relative to the aniline, optimizing the fit in the constrained T790M pocket.
-
Metabolism: T790M inhibitors (like Osimertinib) require high in vivo exposure. The metabolic blockade provided by 8-F (preventing hydroxylation at the electron-rich C8) is crucial for maintaining therapeutic plasma levels.
References
-
Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors. Journal of Physical Chemistry B. (2020). Comparison of fluorinated inhibitors against L858R/T790M/C797S mutants.
-
Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (PMC). Analysis of fluorine substitution effects on CYP450 metabolism and clearance.
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel Kinase Inhibitory Lead. PMC / NIH. Detailed SAR showing 8-fluoro potency advantages.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives. PMC / NIH. Comprehensive review of quinazoline SAR including 6- and 7-position substitutions.
Sources
A Comparative Crystallographic Guide to 2-Substituted-8-Fluoroquinazolines: Unveiling Structure-Property Relationships in Drug Design
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among these, 2-substituted-8-fluoroquinazolines have emerged as a class of compounds with significant interest due to the influence of the 8-fluoro group on their binding affinities and pharmacokinetic profiles. This guide provides a comprehensive analysis of the crystal structures of 2-substituted-8-fluoroquinazolines, offering a comparative perspective on how modifications at the 2-position dictate their three-dimensional architecture. This understanding is paramount for researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics.
The Significance of the 8-Fluoro Substituent
The introduction of a fluorine atom at the 8-position of the quinazoline ring is a key design element. Its high electronegativity can modulate the electronic properties of the entire ring system, influencing pKa and, consequently, the interaction with biological targets. Furthermore, the small size of the fluorine atom allows it to be well-tolerated in many binding pockets, while its ability to form hydrogen bonds and other non-covalent interactions can enhance binding affinity and selectivity.[3]
Comparative Crystal Structure Analysis: The Impact of the 2-Substituent
To illustrate the influence of the substituent at the 2-position on the crystal packing and molecular conformation of the 8-fluoroquinazoline core, we will compare a series of hypothetical, yet representative, examples based on available crystallographic data for analogous compounds. The following table summarizes key crystallographic parameters for three distinct 2-substituted-8-fluoroquinazolines: a small alkyl group (methyl), an aromatic group (phenyl), and a hydrogen-bonding group (amino).
| Compound ID | 2-Substituent | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1 | -CH₃ | C₉H₇FN₂ | Monoclinic | P2₁/c | 8.5 | 12.1 | 7.9 | 105 | 780 | 4 |
| 2 | -C₆H₅ | C₁₄H₉FN₂ | Orthorhombic | Pbca | 13.1 | 7.6 | 34.0 | 90 | 3385 | 8 |
| 3 | -NH₂ | C₈H₆FN₃ | Monoclinic | P2₁/n | 7.5 | 10.5 | 9.8 | 95 | 765 | 4 |
Note: The data in this table is illustrative and compiled from typical values for similar molecular structures to provide a comparative framework. Specific values would be determined experimentally for each compound.
The data reveals that even a simple change in the 2-substituent can lead to different crystal systems and space groups, indicating distinct packing arrangements of the molecules in the solid state. For instance, the bulkier phenyl group in compound 2 leads to a larger unit cell volume compared to the smaller methyl and amino groups in compounds 1 and 3 , respectively.
Intermolecular Interactions and Crystal Packing
The nature of the 2-substituent plays a crucial role in the types of intermolecular interactions that govern the crystal packing.
-
2-Methyl-8-fluoroquinazoline (1): In this case, the crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···F and C-H···N hydrogen bonds. The methyl group, being non-polar, will primarily engage in hydrophobic interactions.
-
2-Phenyl-8-fluoroquinazoline (2): The presence of the phenyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, along with C-H···π interactions, are expected to be significant in stabilizing the crystal lattice.
-
2-Amino-8-fluoroquinazoline (3): The amino group is a strong hydrogen bond donor. Therefore, the crystal structure of this compound will be heavily influenced by N-H···N and potentially N-H···F hydrogen bonds, leading to the formation of well-defined hydrogen-bonded networks.
The logical relationship between the 2-substituent and the resulting primary intermolecular interactions can be visualized as follows:
Caption: Influence of 2-substituent on intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel 2-substituted-8-fluoroquinazoline derivative follows a well-established workflow. The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction analysis.
I. Synthesis and Crystallization
-
Synthesis: The target 2-substituted-8-fluoroquinazoline is synthesized according to established synthetic routes. For example, a common method involves the condensation of a 2-amino-3-fluorobenzonitrile with an appropriate aldehyde, followed by cyclization.[4]
-
Purification: The crude product is purified to high homogeneity (>98%) using techniques such as column chromatography or recrystallization.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The choice of solvent is critical and often determined empirically.
II. Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
III. Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model accurately represents the data. The final structure is typically deposited in the Cambridge Structural Database (CSD).[5]
The workflow for single-crystal X-ray diffraction can be summarized in the following diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of 2-substituted-8-fluoroquinazolines provides invaluable insights into their solid-state properties and intermolecular interactions. As demonstrated, the nature of the substituent at the 2-position has a profound impact on the crystal packing, which in turn can influence physical properties such as solubility and melting point, and ultimately, bioavailability. By systematically studying these structure-property relationships, researchers can more effectively design and synthesize novel quinazoline-based drug candidates with improved efficacy and pharmacokinetic profiles. The detailed experimental protocol provided herein serves as a guide for the unambiguous determination of these crucial three-dimensional structures.
References
- Mohammed, E.R., & Elmasry, G.F. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 686–700.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2023). Design, Synthesis, and Biological Evaluation of New Quinazoline Derivatives as Potent Anticancer Agents. Molecules, 28(3), 1163.
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylquinazoline. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
- Gavezzotti, A. (2002). The Crystal Packing of Organic Molecules: Challenge and Fascination below 1000 Da. Crystal Engineering, 5(3-4), 343–363.
- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380–388.
- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge University Press.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Chloro-8-fluoroquinazoline
Executive Summary & Chemical Hazard Dynamics
2-Chloro-8-fluoroquinazoline is a high-value heterocyclic building block, primarily utilized in the synthesis of EGFR and tyrosine kinase inhibitors. Its utility in drug discovery stems from its specific reactivity; however, this same reactivity dictates its hazard profile.
The "Why" Behind the Safety: Unlike standard organic solids, this compound possesses two critical hazard vectors driven by its structure:
-
Electrophilic Reactivity (C2-Chlorine): The chlorine atom at the 2-position is highly activated by the adjacent nitrogen atoms (1,3-diazine ring). It acts as a potent electrophile, making it corrosive to soft tissues and reactive toward nucleophiles (proteins/DNA).
-
Hydrolytic Instability: Upon contact with atmospheric moisture or mucosal surfaces, the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) . While the C8-Fluorine bond is generally robust, the release of acidic vapors necessitates acid-gas respiratory precautions.
Urgent Safety Classification:
-
GHS Signal Word: DANGER
-
Primary Hazards: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1), Acute Toxicity (Oral/Inhalation).
-
Storage Requirement: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to halogenated heterocycles. Standard "lab safety" is insufficient; barrier integrity against acid hydrolysis products is required.
| Body Zone | Standard Operation (Weighing/Reaction) | High-Risk Operation (Spill Cleanup/Scale-up >5g) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate / Composite (e.g., Ansell Silver Shield™ or chemically resistant Viton) | Chlorinated heterocycles can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Laminate is required for spills involving halogenated solvents (DCM). |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Full Face Shield + Goggles | Safety glasses do not seal against hydrolytic acid vapors or fine dust. Goggles prevent corneal etching from HCl generation. |
| Respiratory | Fume Hood (Mandatory) Sash height < 18 inches | P100 / OV / AG Cartridge (If outside hood - Emergency Only) | The compound is a solid, but hydrolysis generates acid gas. Particulate filters (N95) alone are insufficient if hydrolysis occurs. |
| Body | Lab Coat (Poly/Cotton) Buttoned to neck | Tyvek® Lab Coat/Apron Chemical Resistant | Standard cotton absorbs chemicals. Tyvek repels dust and prevents skin contact during larger handling events. |
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing
The critical risk here is static charge dispersing the powder, leading to inhalation or bench contamination.
-
Environmental Control: Ensure laboratory humidity is <50% if possible. High humidity accelerates degradation.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula.
-
Tool Selection: Do not use metal spatulas if the compound shows signs of moisture (green/discolored crust), as it will corrode the metal. Use porcelain or PTFE-coated spatulas.
-
Weighing: Perform strictly inside a certified chemical fume hood. If the balance is outside, transfer the closed container to the hood before opening.
Phase B: Reaction Setup
-
Inerting: Purge the reaction vessel with Nitrogen or Argon before adding the solid.
-
Solvent Addition: Add anhydrous solvents (e.g., DMF, THF, DCM) slowly.
-
Note: If using alcohols (MeOH/EtOH), be aware that nucleophilic aromatic substitution (
) may occur at the C2 position if not temperature-controlled.
-
-
Dissolution: Once dissolved, the risk of dust inhalation vanishes, but the risk of skin absorption increases significantly due to the solvent carrier.
Phase C: Decontamination & Waste
-
Quenching: Small residues on spatulas/glassware should be quenched with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acid generation before washing.
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.
-
Visualization: Handling & Decision Logic
Figure 1: Operational Workflow
This diagram illustrates the "Chain of Custody" for the chemical to maintain safety and purity.
Caption: Workflow emphasizing the critical visual inspection point to detect prior hydrolysis before handling.
Figure 2: Emergency Spill Response Matrix
Logic flow for determining the response to an accidental release.
Caption: Decision matrix distinguishing between dry powder spills (dust hazard) and solvated spills (permeation hazard).
References & Authority
The protocols above are synthesized from standard operating procedures for halogenated nitrogen heterocycles and specific data from the following authoritative sources:
-
PubChem (NIH). 2-Chloro-8-fluoroquinoline (Analogous Structure Safety Data). National Library of Medicine. [Link]
Disclaimer: This guide is for informational purposes for trained personnel. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
